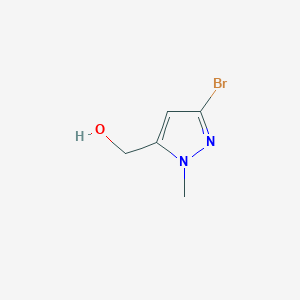
Butyl ethenyl(methyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl ethenyl(methyl)phosphinate is an organophosphorus compound with the molecular formula C7H15O2P. It is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms and one carbon atom. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Butyl ethenyl(methyl)phosphinate is a type of phosphinate, a class of compounds that are known for their biological activity . Phosphinates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . .
Mode of Action
Phosphinates generally interact with their targets by mimicking the structure of biological molecules, thereby inhibiting the function of metabolic enzymes . The exact interaction of this compound with its targets and the resulting changes are yet to be fully explored.
Biochemical Pathways
Phosphinates, including this compound, are involved in various biological pathways . They are known to play key roles in many different areas of life science . .
Pharmacokinetics
It is generally recognized that drugs containing a phosphonate, phosphinate, or phosphate functional group often exhibit a low volume of distribution and tend to be subject to efficient renal clearance .
Result of Action
Phosphinates are known to inhibit metabolic enzymes, which can lead to various biological effects .
Action Environment
The hydrolysis of phosphinates may take place both under acidic and basic conditions , suggesting that the pH of the environment could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl ethenyl(methyl)phosphinate typically involves the reaction of butyl phosphinate with ethenyl (vinyl) and methyl groups under controlled conditions. One common method is the addition of butyl phosphinate to vinyl methyl ether in the presence of a catalyst. The reaction is carried out at elevated temperatures and may require the use of solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl ethenyl(methyl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphinate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphinate group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with various functional groups.
Scientific Research Applications
Butyl ethenyl(methyl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design and development.
Medicine: Explored for its role in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Butyl methylphosphinate
- Ethenyl phosphinate
- Methyl phosphinate
Uniqueness
Butyl ethenyl(methyl)phosphinate is unique due to the presence of both butyl and ethenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-[ethenyl(methyl)phosphoryl]oxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O2P/c1-4-6-7-9-10(3,8)5-2/h5H,2,4,6-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTAXHZDWJQTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
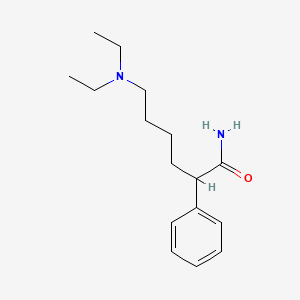
![2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2718739.png)
![1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]propan-1-one](/img/structure/B2718740.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2718744.png)
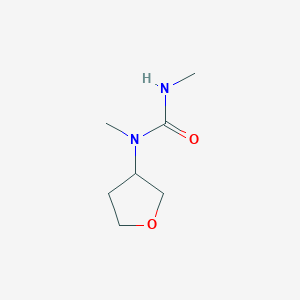
![7-benzyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2718748.png)
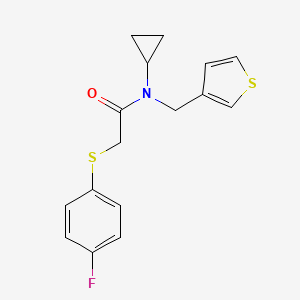
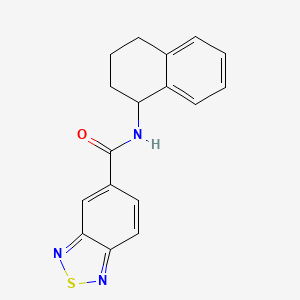
![[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2718753.png)
![Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2718754.png)
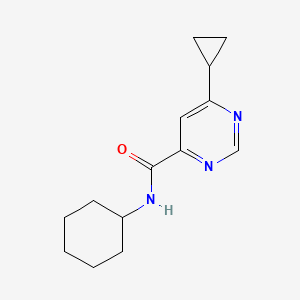
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)
